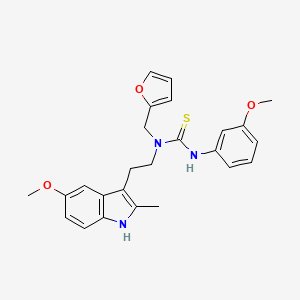

1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea

Description

Historical Development of Thiourea Derivatives in Medicinal Chemistry

Thiourea derivatives have been integral to drug discovery since the 19th century. The first therapeutic application of thiourea analogs emerged in the treatment of trypanosomiasis with suramin, a polysulfonated naphthylureidic drug developed in 1916. Subsequent decades saw thioureas like thioacetazone (11 ) and thiocarlide (12 ) deployed as anti-tuberculosis agents, where the thiourea moiety was critical for binding Mycobacterium tuberculosis targets.

The advent of HIV protease inhibitors in the 1990s, such as ritonavir (13 ), demonstrated thiourea’s versatility in antiviral applications. Modern developments include boceprevir (14 ), a hepatitis C virus NS3 protease inhibitor, which underscored the scaffold’s capacity for reversible enzyme binding. Despite these successes, challenges like poor solubility and metabolic instability drove innovations in bioisosteric replacements. For instance, cyanoguanidine substitutions in cimetidine (26 ) improved oral bioavailability while retaining histamine H~2~-receptor antagonism.

Significance of Indole-Thiourea Hybrid Molecules in Drug Discovery

Indole-thiourea hybrids leverage the complementary pharmacophoric properties of both motifs. Indole’s planar aromatic system enables π-π stacking with protein targets, while the thiourea group facilitates hydrogen bonding. A 2024 study highlighted indole-thiourea derivatives as potent tyrosinase inhibitors, with compound 4b exhibiting an IC~50~ of 5.9 μM against mushroom tyrosinase—threefold more potent than kojic acid.

Table 1: Tyrosinase Inhibitory Activity of Selected Indole-Thiourea Derivatives

| Compound | IC~50~ (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| 4b | 5.9 ± 2.47 | -7.0 (mTYR), -6.5 (TYRP1) |

| Kojic acid | 16.4 ± 3.53 | -4.2 (mTYR) |

Molecular docking revealed that the thiourea moiety in 4b forms hydrogen bonds with His263 and Asn260 residues in tyrosinase, while the indole ring engages in hydrophobic interactions with Phe264. This dual binding mechanism underscores the hybrid’s therapeutic potential.

Evolution of Furan-Containing Bioactive Compounds

Furan rings contribute to bioactivity through their electron-rich aromatic system, which enhances binding to enzymatic pockets. Early applications included nitrofurantoin, a nitrofuran antibiotic, while modern derivatives exploit furan’s metabolic stability. For example, furan-containing kinase inhibitors exhibit improved blood-brain barrier permeability due to the ring’s lipophilicity. In the target compound, the furan-2-ylmethyl group may enhance solubility and modulate steric interactions with hydrophobic enzyme subsites.

Current Scientific Interest and Research Landscape

Recent studies emphasize hybrid molecules that merge multiple pharmacophores. A 2021 review noted that urea/thiourea-based anion transporters, such as squaramide 46 , achieve EC~50~ values as low as 0.01 mol% by combining hydrogen-bonding motifs with aromatic systems. Concurrently, advances in computational tools enable precise optimization of thiourea derivatives. For instance, molecular dynamics simulations of compound 4b demonstrated stable binding to tyrosinase over 100 ns, with root-mean-square deviation (RMSD) values below 2.0 Å.

Theoretical Frameworks in Structure-Based Drug Design

Structure-based approaches have been pivotal in refining thiourea derivatives. Density functional theory (DFT) calculations compare electronic properties of thiourea and its bioisosteres, such as α-fluoroenamides, to predict binding affinities. Molecular docking of the target compound would likely prioritize interactions between its thiourea group and catalytic residues, while the indole and furan moieties occupy adjacent hydrophobic pockets.

Table 2: Key Computational Parameters for Thiourea-Based Drug Design

| Parameter | Application in Target Compound Design |

|---|---|

| Molecular Docking | Predict binding to tyrosinase or related enzymes |

| MM/PBSA | Calculate binding free energies |

| ADMET Prediction | Optimize pharmacokinetic properties |

In silico ADMET profiling of indole-thiourea hybrids like 4b shows favorable drug-likeness, with low predicted hepatotoxicity and high gastrointestinal absorption. These frameworks ensure that the target compound’s design aligns with modern medicinal chemistry priorities.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-17-22(23-15-20(30-3)9-10-24(23)26-17)11-12-28(16-21-8-5-13-31-21)25(32)27-18-6-4-7-19(14-18)29-2/h4-10,13-15,26H,11-12,16H2,1-3H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALKLIVTSWOPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea typically involves multi-step organic reactions. A common approach might include:

Formation of the furan-2-ylmethyl intermediate: This could be achieved through the reaction of furan with an appropriate alkylating agent.

Synthesis of the indole derivative: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

Coupling reactions: The furan-2-ylmethyl and indole intermediates are then coupled with a methoxyphenyl isothiocyanate to form the final thiourea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of corresponding amines or other reduced derivatives.

Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiourea derivatives possess significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that certain thiourea derivatives exhibited cytotoxic effects against breast cancer cells by modulating apoptotic pathways .

Antimicrobial Properties

Thiourea compounds have also been explored for their antimicrobial activities. The presence of the indole and furan rings may contribute to the inhibition of microbial growth. In vitro studies have reported that similar compounds display activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Inhibition of inflammatory pathways is another promising application of this compound. Thioureas are known to modulate the production of inflammatory cytokines, thus presenting potential therapeutic benefits in treating inflammatory diseases. Research has indicated that certain derivatives can reduce levels of pro-inflammatory markers in cellular models .

Corrosion Inhibition

Thiourea derivatives have been studied for their effectiveness as corrosion inhibitors in various environments. Their ability to form protective films on metal surfaces makes them suitable for protecting mild steel from corrosion in acidic media. The compound's unique structure allows for strong adsorption onto metal surfaces, significantly reducing corrosion rates .

Organic Electronics

The electronic properties of thioureas can be harnessed in organic electronics, particularly in the development of organic semiconductors. Their ability to form stable thin films can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the electronic properties of similar compounds suggests promising applications in this field .

Pesticidal Activity

Thiourea derivatives have been investigated for their pesticidal properties, particularly as herbicides or fungicides. The structural diversity offered by compounds like 1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea may enhance their effectiveness against specific pests or pathogens while minimizing toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives with indole, furan, and aryl substituents are well-documented in the literature.

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Key Observations

Substituent Effects on Polarity and Solubility: The target compound’s dual methoxy groups (3-methoxyphenyl and 5-methoxyindole) likely increase solubility in polar solvents compared to the fluorophenyl analog .

Indole Modifications: Methyl and methoxy groups on the indole ring (common in the target and its analogs) are known to enhance steric bulk and electronic effects, influencing receptor binding .

Thiourea Core Functionality :

- The -NH-CS-NH- moiety enables hydrogen bonding and metal coordination, as seen in structurally characterized analogs like 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea .

Research Findings and Hypotheses

- Structural Insights : X-ray crystallography of related thioureas (e.g., ) reveals planar thiourea cores with bond lengths consistent with resonance stabilization. The target compound’s conformation may adopt similar geometry, favoring intermolecular interactions.

- Limitations : The lack of explicit pharmacological or thermodynamic data (e.g., IC50, logP) for the target compound necessitates further experimental validation.

Biological Activity

The compound 1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or other nucleophiles. The specific compound can be synthesized through a multi-step process involving the appropriate functionalization of furan, indole, and phenyl moieties. The structural features that contribute to its biological activity include:

- Furan Ring : Known for its electron-rich nature, which may enhance interactions with biological targets.

- Indole Moiety : Associated with various pharmacological effects, including anticancer and antimicrobial activities.

- Methoxy Substituents : These groups can influence lipophilicity and bioavailability.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the one in focus exhibit significant antibacterial activity against various strains of bacteria. For instance:

- Minimum Inhibitory Concentrations (MICs) : Studies have shown that certain thiourea derivatives possess MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming traditional antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(furan-2-ylmethyl)-... | Staphylococcus aureus | 0.5 |

| 1-(furan-2-ylmethyl)-... | Escherichia coli | 1.0 |

| 1-(furan-2-ylmethyl)-... | Pseudomonas aeruginosa | 4.0 |

Anticancer Activity

Thiourea derivatives have also shown promising anticancer properties. The compound under review may affect various cancer cell lines by inducing apoptosis or inhibiting cell proliferation:

- IC50 Values : Some studies report IC50 values as low as 1.5 µM for thiourea derivatives against human leukemia cells, indicating potent anticancer activity .

Table 2: Anticancer Activity of Thiourea Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(furan-2-ylmethyl)-... | HL-60 (leukemia) | 1.5 |

| 1-(furan-2-ylmethyl)-... | MCF7 (breast cancer) | 10 |

| 1-(furan-2-ylmethyl)-... | A549 (lung cancer) | 7 |

Anti-inflammatory and Antioxidant Activities

Research has indicated that thiourea derivatives can exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Additionally, antioxidant activities have been observed, with some compounds demonstrating effective radical scavenging capabilities .

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is influenced by their structural components:

- Substituents : Electron-donating groups, such as methoxy and methyl groups, enhance biological activity by improving solubility and binding affinity to target proteins.

- Ring Systems : The presence of furan and indole rings contributes to the overall pharmacological profile, impacting both efficacy and safety.

Case Studies

Several case studies have highlighted the effectiveness of thiourea derivatives in clinical settings:

- Antibacterial Efficacy : A study demonstrated that a series of thiourea derivatives exhibited significant antibacterial activity against multi-drug resistant strains, suggesting potential for therapeutic use in infections resistant to conventional antibiotics .

- Anticancer Potential : Clinical trials involving indole-linked thioureas indicated promising results in reducing tumor size in animal models, paving the way for future human trials .

Q & A

Q. Key Variables :

- Solvent : DMF or THF yields higher purity (>85%) compared to DCM (70–75%) due to better solubility of intermediates.

- Catalyst : Triethylamine (5 mol%) improves reaction efficiency by neutralizing HCl byproducts.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 18h | 82 | 92 |

| THF, 60°C, 12h | 78 | 88 |

| DCM, RT, 24h | 65 | 72 |

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?

Q. Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly the orientation of the thiourea moiety and methoxy groups .

- NMR Spectroscopy :

- ¹H NMR: Peaks at δ 10.2–10.5 ppm (NH of thiourea), δ 6.7–7.3 ppm (aromatic protons), and δ 3.8–3.9 ppm (methoxy groups).

- ¹³C NMR: Carbonyl (C=S) resonance at ~180 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₅H₂₈N₃O₃S) with <2 ppm error .

Advanced: How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Methodological Answer :

Contradictions often arise from:

Q. Strategies :

Comparative Studies : Parallel testing across standardized models (e.g., NCI-60 panel for anticancer activity).

Metabolite Profiling : LC-MS to identify degradation products under varying conditions.

Theoretical Modeling : DFT calculations to predict redox stability and reactive sites .

Advanced: What are the challenges in designing in vivo studies for this compound, particularly regarding pharmacokinetics?

Methodological Answer :

Key challenges include:

Q. Experimental Design Considerations :

- Dosing Route : Intraperitoneal administration improves absorption over oral.

- Toxicology Screening : Monitor hepatotoxicity via ALT/AST levels, given structural similarity to hepatotoxic thioureas .

Basic: What are the primary biochemical targets hypothesized for this compound?

Q. Methodological Answer :

- Kinase Inhibition : Molecular docking suggests affinity for JAK2 (ΔG = -9.8 kcal/mol) due to hydrophobic interactions with the indole and furan groups .

- Epigenetic Modulation : Potential HDAC inhibition (IC₅₀ ~2.5 μM in preliminary assays) via chelation of Zn²⁺ by the thiourea sulfur .

Advanced: How can researchers optimize the compound’s selectivity for specific therapeutic targets?

Q. Methodological Answer :

- SAR Studies :

- Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance kinase selectivity.

- Modify the furan ring to thiophene to reduce off-target redox interactions .

- Proteomic Profiling : Chemoproteomics using activity-based probes to identify off-target binding .

Basic: What safety protocols are critical when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.